molecular formula C13H6Cl2O2 B12798998 9H-Xanthen-9-one, 2,4-dichloro- CAS No. 91821-40-8

9H-Xanthen-9-one, 2,4-dichloro-

Cat. No.: B12798998
CAS No.: 91821-40-8
M. Wt: 265.09 g/mol
InChI Key: UVZVCHGDWVFHQF-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 2,4-dichloro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The 2,4-dichloro substitution on the xanthone scaffold enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 2,4-dichloro- typically involves the chlorination of xanthone. One common method is the reaction of xanthone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions .

Industrial Production Methods: Industrial production of 9H-Xanthen-9-one, 2,4-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 9H-Xanthen-9-one, 2,4-dichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9H-Xanthen-9-one, 2,4-dichloro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 2,4-dichloro- involves its interaction with various molecular targets. It has been shown to modulate oxidative stress pathways by activating the Nrf2 pathway, which leads to the expression of antioxidant proteins . This mechanism is crucial for its potential anti-inflammatory and anticancer activities. The compound’s ability to interact with DNA and proteins also contributes to its biological effects .

Comparison with Similar Compounds

Uniqueness: The 2,4-dichloro substitution on the xanthone scaffold imparts unique chemical and biological properties to 9H-Xanthen-9-one, 2,4-dichloro-. This makes it more reactive in certain chemical reactions and enhances its potential biological activities compared to its non-chlorinated counterparts .

Properties

CAS No.

91821-40-8

Molecular Formula

C13H6Cl2O2

Molecular Weight

265.09 g/mol

IUPAC Name

2,4-dichloroxanthen-9-one

InChI

InChI=1S/C13H6Cl2O2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h1-6H

InChI Key

UVZVCHGDWVFHQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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